5-(benzyloxy)-1-methyl-4-oxo-N-(quinolin-8-yl)-1,4-dihydropyridine-2-carboxamide
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Overview
Description
5-(benzyloxy)-1-methyl-4-oxo-N-(8-quinolinyl)-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features a quinoline moiety, a pyridine ring, and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-1-methyl-4-oxo-N-(8-quinolinyl)-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the benzyloxy group through a nucleophilic substitution reaction. The pyridine ring can be constructed via cyclization reactions involving appropriate precursors. The final step often involves the formation of the carboxamide group through amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using catalysts to increase reaction efficiency, employing continuous flow reactors for better control over reaction conditions, and utilizing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-1-methyl-4-oxo-N-(8-quinolinyl)-1,4-dihydro-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and quinoline sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, dihydroquinoline derivatives, and various substituted quinoline and pyridine compounds .
Scientific Research Applications
5-(benzyloxy)-1-methyl-4-oxo-N-(8-quinolinyl)-1,4-dihydro-2-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-1-methyl-4-oxo-N-(8-quinolinyl)-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and mepacrine, which are known for their anti-malarial properties.
Pyridine derivatives: Including nicotinamide and pyridoxine, which are essential vitamins.
Benzyloxy compounds: Like benzyl alcohol and benzyl chloride, which are used in organic synthesis
Uniqueness
What sets 5-(benzyloxy)-1-methyl-4-oxo-N-(8-quinolinyl)-1,4-dihydro-2-pyridinecarboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C23H19N3O3 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-methyl-4-oxo-5-phenylmethoxy-N-quinolin-8-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C23H19N3O3/c1-26-14-21(29-15-16-7-3-2-4-8-16)20(27)13-19(26)23(28)25-18-11-5-9-17-10-6-12-24-22(17)18/h2-14H,15H2,1H3,(H,25,28) |
InChI Key |
KSJWUVSETJHALQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC=CC3=C2N=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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